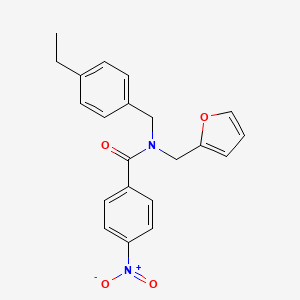![molecular formula C17H14ClN3O2 B11381632 2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11381632.png)
2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)acetyl)benzoic acid , is an organic compound with the molecular formula C15H11ClO3. It appears as gray-white crystalline powder and has a molecular weight of 274.699 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare this compound involves acylating benzoic acid with 4-chloroacetophenone. The reaction proceeds through Friedel-Crafts acylation, where the acetyl group is introduced onto the benzene ring. The overall reaction can be represented as follows:
Benzoic acid+4-chloroacetophenone→2-(4-chlorophenyl)acetyl)benzoic acid
Reaction Conditions::Reagents: Benzoic acid, 4-chloroacetophenone
Catalyst: Lewis acid (e.g., aluminum chloride)
Solvent: Nonpolar solvent (e.g., dichloromethane)
Temperature: Room temperature or slightly elevated
Procedure: Friedel-Crafts acylation
Industrial Production:: The industrial production of this compound may involve large-scale synthesis using optimized conditions and efficient workup procedures. specific details on industrial-scale production are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group in the acetyl moiety can undergo oxidation reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group or the aromatic ring is possible.
Oxidation: Oxidizing agents (e.g., KMnO, CrO)
Substitution: Lewis acids (e.g., AlCl), halogenating agents (e.g., Br, Cl)
Reduction: Reducing agents (e.g., LiAlH, NaBH)
- Oxidation: Formation of carboxylic acids
- Substitution: Substituted benzoic acids
- Reduction: Reduced products (e.g., alcohols)
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Investigated for potential biological activity (e.g., antimicrobial, anti-inflammatory).
Medicine: Studied for its pharmacological properties.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on similar compounds in my current database, further literature research could reveal related structures and highlight the uniqueness of 2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide.
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-2-6-13(7-3-11)16-17(21-23-20-16)19-15(22)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
WHBLFORATMCFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11381556.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11381562.png)
![1-(4-fluorophenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11381568.png)
![5-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11381579.png)
![4-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11381587.png)
![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11381592.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide](/img/structure/B11381599.png)
![5-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11381613.png)
![3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11381619.png)
![Ethyl 4-amino-2-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11381620.png)
![2-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11381635.png)

![3,4-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11381639.png)
